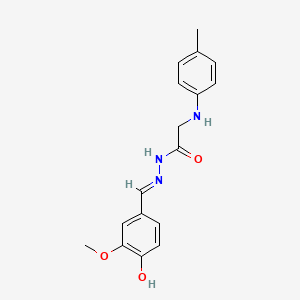![molecular formula C25H22N4O4 B11116602 N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11116602.png)
N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole moiety, a hydrazinecarbonyl group, and a phenoxyacetamide group. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Formation of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Coupling with Phenoxyacetic Acid: The final step involves coupling the intermediate with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities but differs in the presence of the phenoxyacetamide group.
Ethyl acetoacetate: A simpler compound with a different functional group arrangement, used in various organic synthesis reactions.
The uniqueness of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-[(2-phenoxyacetyl)amino]acetamide |
InChI |
InChI=1S/C25H22N4O4/c30-22(15-26-23(31)17-33-19-11-5-2-6-12-19)27-28-24-20-13-7-8-14-21(20)29(25(24)32)16-18-9-3-1-4-10-18/h1-14,32H,15-17H2,(H,26,31) |
InChI Key |
APOICKHVBXTILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116522.png)
![Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11116526.png)
![1-{2-(4-Hydroxy-3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11116528.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116531.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11116540.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11116548.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11116555.png)

![N,N'-1,5-naphthalenediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B11116562.png)
![3-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B11116580.png)
![2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide](/img/structure/B11116589.png)

![(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11116608.png)
